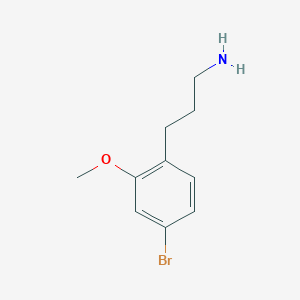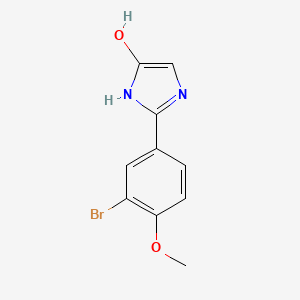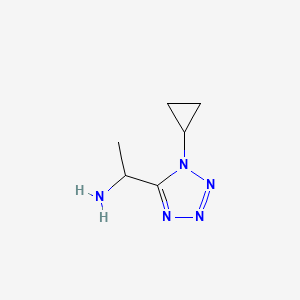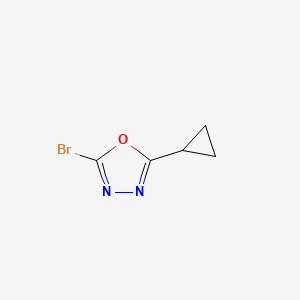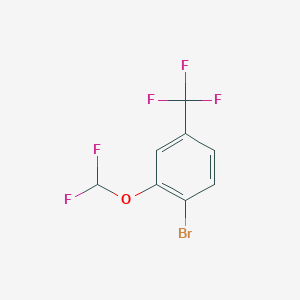
2-(3-溴-6-甲基吡啶-2-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of BMMA has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving BMMA are not detailed in the search results, general reactions involving similar compounds are available. For instance, bromoacetyl and chloroacetyl moieties are stable under the reactions conditions used in t-butoxycarbonyl (tBOC)-based peptide chemistry, including the deprotection steps using anhydrous hydrogen fluoride at -5 to 0°C .科学研究应用
空间位阻配体的铜(II)配合物
Smolentsev(2017 年)的研究重点是具有 N-(6-甲基吡啶-2-基)乙酰胺配体的铜(II)配合物,突出了空间位阻对配位几何的影响。吡啶环上 6-甲基的存在将典型的八面体几何改变为畸变的四角锥体或畸变的三方双锥体排列。这项研究提供了关于取代基如何影响金属-配体相互作用的更深入理解,这对于设计金属有机骨架和催化剂至关重要 (Smolentsev, 2017).
吡啶取代酸的合成
Chui 等人(2004 年)研究了(2-氧代-2,3-二氢咪唑并[1,2-a]-吡啶-3-基)乙酸的合成和结构特征。他们的工作证明了柠檬酸酐中 3-甲基取代衍生物的区域选择性形成。这项研究对于开发具有潜在药用和农用化学品应用的新型有机化合物具有重要意义 (Chui et al., 2004).
吡啶酮衍生物的溴化
Wibaut 和 Wagtendonk(2010 年)探索了 1-甲基-6-溴吡啶酮-2 的溴化,导致形成 1-甲基-3, 5, 6-三溴吡啶酮-2。这项研究阐明了吡啶衍生物中溴原子的反应性,这对于合成化学和卤代有机分子的开发至关重要 (Wibaut & Wagtendonk, 2010).
吡啶除草剂的晶体结构
Park 等人(2016 年)分析了吡啶除草剂的晶体结构,提供了对分子间相互作用和网络形成的见解。这项研究对于理解除草活性的结构基础以及设计新的农用化学品至关重要 (Park et al., 2016).
未来方向
作用机制
Target of Action
The primary target of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid It’s known that bromopyridine derivatives are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or organoboron reagents in its mechanism of action.
Mode of Action
The specific mode of action of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid In the context of suzuki–miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the transition metal becomes oxidized through its donation of electrons to form a new metal-carbon bond. Transmetalation then occurs, where organic groups are transferred from boron to the metal . It’s possible that 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid participates in similar reactions.
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid Given its potential role in suzuki–miyaura coupling , it may be involved in pathways related to carbon–carbon bond formation. This could have downstream effects on the synthesis of complex organic molecules.
Result of Action
The specific molecular and cellular effects of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid Given its potential role in suzuki–miyaura coupling , it may contribute to the formation of carbon–carbon bonds, which could influence the structure and function of organic molecules.
Action Environment
The action environment of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid could be influenced by various factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the efficacy of its action in Suzuki–Miyaura coupling could be influenced by the presence of transition metals and organoboron reagents
生化分析
Biochemical Properties
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic acyl substitution reactions, where it can act as a substrate for enzymes that catalyze these reactions . The interactions between 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the structure and function of the biomolecules involved.
Cellular Effects
The effects of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. This compound is also known to participate in enzyme-catalyzed reactions, where it can act as a competitive inhibitor or a substrate . Additionally, 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to strong acids or bases . Long-term studies have shown that 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell proliferation . At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation and subsequent breakdown . This compound can also interact with cofactors, such as NADH and FADH2, which are essential for its metabolic processing . The effects of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid on metabolic flux and metabolite levels are significant, as it can alter the balance of various metabolic intermediates.
Transport and Distribution
Within cells and tissues, 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help to localize and accumulate it in specific cellular compartments . The distribution of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can influence its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can determine its overall impact on cellular processes.
属性
IUPAC Name |
2-(3-bromo-6-methylpyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUIWUJBHUKEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

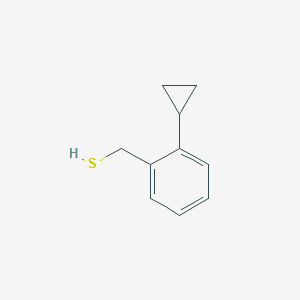
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)

